Chrysophanol 1-tetraglucoside
Overview
Description
Chrysophanol 1-tetraglucoside is a naturally occurring anthraquinone glycoside. It is primarily found in certain medicinal plants and is known for its broad-spectrum therapeutic potential. This compound is characterized by its yellow crystalline solid form and is soluble in water and alcohol. This compound has been studied for its various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Chrysophanol 1-tetraglucoside typically involves extraction and purification from natural sources. The compound can be extracted from plants using solvent extraction methods, followed by filtration, concentration, and crystallization to obtain the pure compound .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale extraction from plant materials. The process includes:
Solvent Extraction: Using solvents like ethanol or methanol to extract the compound from plant material.
Filtration and Concentration: Removing impurities and concentrating the extract.
Crystallization: Purifying the compound through crystallization techniques to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: Chrysophanol 1-tetraglucoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the anthraquinone structure.
Substitution: Substitution reactions can occur at different positions on the anthraquinone ring
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents
Major Products: The major products formed from these reactions include various anthraquinone derivatives with modified functional groups, which can exhibit different pharmacological properties .
Scientific Research Applications
Chrysophanol 1-tetraglucoside has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cancer, inflammation, and microbial infections.
Industry: Utilized in the development of natural dyes and pigments
Mechanism of Action
The mechanism of action of Chrysophanol 1-tetraglucoside involves modulation of various molecular targets and pathways:
NF-κB Pathway: Inhibits the activation of NF-κB, reducing inflammation and cell proliferation.
EGF/mTOR Pathway: Modulates the epidermal growth factor receptor and mammalian target of rapamycin pathways, affecting cell growth and survival.
MAPK Pathway: Influences the mitogen-activated protein kinase pathway, impacting cellular responses to stress and growth signals
Comparison with Similar Compounds
Chrysophanol 1-tetraglucoside is structurally similar to other anthraquinones such as:
- Emodin
- Aloe-emodin
- Rhein
- 1,8-Dihydroxyanthraquinone
Uniqueness: this compound is unique due to the presence of a tetraglucoside moiety, which enhances its solubility and bioavailability compared to other anthraquinones. This structural feature also contributes to its distinct pharmacological profile .
Properties
IUPAC Name |
1-[6-[[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-8-hydroxy-3-methylanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H50O24/c1-11-5-13-21(27(48)20-12(22(13)43)3-2-4-14(20)42)15(6-11)58-38-32(53)29(50)24(45)18(61-38)10-57-37-34(55)35(26(47)17(8-41)60-37)63-39-33(54)30(51)25(46)19(62-39)9-56-36-31(52)28(49)23(44)16(7-40)59-36/h2-6,16-19,23-26,28-42,44-47,49-55H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGIPJXDFYVNHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O)O)C(=O)C7=C(C2=O)C=CC=C7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50O24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
902.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Chrysophanol 1-tetraglucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034572 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
120181-08-0 | |
Record name | Chrysophanol 1-tetraglucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034572 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
288 - 290 °C | |
Record name | Chrysophanol 1-tetraglucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034572 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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